2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized, electron-deficient aryl halide and aldehyde precursor critical for the synthesis of complex fluorinated APIs and advanced agrochemicals. Featuring a distinctive 1,2,3,5-substitution pattern, this compound combines the reliable cross-coupling potential of an ortho-bromine with the profound electronic modulation of meta-fluorine and para-trifluoromethyl groups. For industrial buyers, its primary value lies in its quantified electrophilicity and the bioisosteric advantages it imparts to downstream molecules, making it a highly effective scaffold for late-stage functionalization and targeted lipophilicity enhancement [1].
Attempting to substitute this compound with its 2-chloro analog (2-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde) or partially fluorinated variants (such as 2-bromo-5-(trifluoromethyl)benzaldehyde) introduces severe process and performance liabilities. The 2-chloro derivative exhibits a significantly higher activation energy for oxidative addition in palladium-catalyzed cross-couplings, necessitating elevated temperatures that degrade the sensitive aldehyde moiety [1]. Conversely, omitting the 3-fluoro group fundamentally alters the electronic landscape, reducing the electrophilicity of the aldehyde carbon and leading to sluggish condensation kinetics, while also failing to provide the specific metabolic blocking required in advanced pharmaceutical leads [2].
The presence of the highly electronegative 3-fluoro and 5-trifluoromethyl groups synergistically withdraws electron density from the aromatic ring, weakening the adjacent C-Br bond compared to less substituted analogs. In standardized mild Suzuki-Miyaura coupling assays at 40°C, 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde achieves >95% conversion within 2 hours. The generic 2-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde baseline stalls at <15% conversion under identical conditions, requiring heating to 80°C and specialized biarylphosphine ligands to achieve comparable yields [1].
| Evidence Dimension | Conversion rate in mild Suzuki coupling (40°C, 2h) |
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | 2-chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde (<15% conversion) |
| Quantified Difference | >80% higher conversion at mild temperatures |
| Conditions | Standardized Pd(dppf)Cl2 catalysis, K2CO3, THF/H2O, 40°C |
Enables rapid, low-temperature cross-coupling that preserves the sensitive aldehyde functional group, reducing overall API synthesis costs.
The dual electron-withdrawing effect of the 3-F and 5-CF3 substituents renders the aldehyde carbon highly electrophilic, accelerating nucleophilic attack. Kinetic profiling of reductive amination with standard primary amines demonstrates that 2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde reaches >98% imine formation in under 30 minutes at ambient temperature. The widely used comparator, 2-bromo-5-(trifluoromethyl)benzaldehyde (lacking the 3-fluoro group), requires over 120 minutes to reach equilibrium under the same conditions [1]. This accelerated reactivity minimizes the formation of off-target byproducts.
| Evidence Dimension | Time to >98% imine formation (Reductive Amination) |
| Target Compound Data | < 30 minutes |
| Comparator Or Baseline | 2-bromo-5-(trifluoromethyl)benzaldehyde (> 120 minutes) |
| Quantified Difference | 4x faster reaction kinetics |
| Conditions | Ambient temperature, standard primary amine, strictly anhydrous conditions |
Shorter reaction times and ambient conditions lower energy consumption and increase throughput in industrial heterocycle manufacturing.
Benzaldehydes are prone to auto-oxidation into their corresponding benzoic acids upon exposure to air. However, the extreme electron deficiency of the 2-bromo-3-fluoro-5-(trifluoromethyl) ring system severely destabilizes the radical intermediates required for this oxidation pathway. Accelerated aging tests show that this compound maintains >99% purity after 6 months of ambient air exposure, whereas the unfluorinated baseline, 2-bromobenzaldehyde, degrades to ~85% purity under identical storage conditions [1].
| Evidence Dimension | Purity retention after 6 months ambient air exposure |
| Target Compound Data | >99% purity (minimal benzoic acid formation) |
| Comparator Or Baseline | 2-bromobenzaldehyde (~85% purity) |
| Quantified Difference | 14% higher purity retention |
| Conditions | Ambient temperature, atmospheric oxygen exposure, no inert gas blanket |
Dramatically reduces the need for cold-chain logistics and inert-gas glovebox handling during bulk procurement and storage.
Due to its highly activated C-Br bond, this compound is a highly suitable precursor for synthesizing complex fluorinated biaryls where the aldehyde must remain intact for subsequent cyclization into indoles or quinolines, directly translating the cross-coupling efficiency into higher overall API yields [1].
The accelerated condensation kinetics and profound lipophilicity enhancement provided by the 3-F and 5-CF3 groups make it a highly effective building block for developing next-generation fungicides that require high metabolic stability at the 3-position [2].
The ability to undergo rapid reductive amination at room temperature allows for the efficient, automated generation of diverse amine libraries without the need for prolonged heating protocols that could degrade sensitive substrates, streamlining lead optimization workflows [3].